An In-depth Technical Guide to 4-(1,1-Dibutylpentyl)pyridine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-(1,1-Dibutylpentyl)pyridine: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 4-(1,1-dibutylpentyl)pyridine, a sterically hindered pyridine derivative. The content herein is curated for researchers, scientists, and professionals in drug development, offering insights into its chemical nomenclature, a plausible synthetic pathway, predicted physicochemical properties, and potential applications.
IUPAC Nomenclature and Structural Elucidation
The unequivocal identification of a chemical entity is paramount for scientific discourse. The compound , "4-(1,1-Dibutyl-pentyl)-pyridine," is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The numbering of the pyridine ring commences at the nitrogen atom, assigning it position 1.[1] Consequently, the bulky alkyl substituent is located at the C-4 position.
The substituent itself is a nonyl group with a specific branching pattern. Following IUPAC conventions for naming complex alkyl groups, the longest continuous carbon chain attached to the pyridine ring is identified as the parent chain. In this case, it is a pentyl group. This pentyl group is substituted at its first carbon (the one directly attached to the pyridine ring) with two butyl groups. Therefore, the correct and unambiguous IUPAC name for this molecule is 4-(1,1-dibutylpentyl)pyridine .
The structure presents a pyridine ring with a quaternary carbon atom at the benzylic position, leading to significant steric hindrance around the 4-position of the heterocycle. This structural feature is the primary determinant of its unique chemical properties.
Proposed Synthesis of 4-(1,1-Dibutylpentyl)pyridine
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests disconnecting the C4-C(alkyl) bond, leading to a 4-halopyridine and a 1,1-dibutylpentyl metallic species or its halide precursor.
Caption: Retrosynthetic approach for 4-(1,1-dibutylpentyl)pyridine.
Synthesis of the Tertiary Alkyl Bromide Precursor
The synthesis of the required tertiary alkyl bromide, 1,1-dibutylpentyl bromide, can be achieved from the corresponding tertiary alcohol, 5-butyl-5-nonanol. This alcohol can be synthesized via a Grignard reaction between pentanoyl chloride and an excess of butylmagnesium bromide.
Experimental Protocol: Synthesis of 1,1-Dibutylpentyl Bromide
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Grignard Reaction: To a solution of pentanoyl chloride (1.0 eq) in anhydrous diethyl ether at 0 °C, add butylmagnesium bromide (2.2 eq, 2.0 M in THF) dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and the product, 5-butyl-5-nonanol, is extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Bromination: The crude 5-butyl-5-nonanol is then treated with phosphorus tribromide (0.5 eq) at 0 °C. The reaction mixture is stirred for 4 hours and then poured onto ice. The product, 1,1-dibutylpentyl bromide, is extracted with hexane, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and purified by vacuum distillation.
Nickel-Catalyzed Cross-Coupling Reaction
With the tertiary alkyl bromide in hand, the final cross-coupling step can be performed. Nickel catalysis is particularly effective for coupling sp³-hybridized carbons, including sterically demanding tertiary centers, with aryl halides.[4]
Experimental Protocol: Synthesis of 4-(1,1-Dibutylpentyl)pyridine
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To an oven-dried Schlenk tube is added NiCl₂(dme) (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (10 mol%), and manganese powder (3.0 eq). The tube is evacuated and backfilled with argon three times.
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Anhydrous dimethylformamide (DMF) is added, followed by 4-bromopyridine (1.0 eq) and 1,1-dibutylpentyl bromide (1.2 eq).
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The reaction mixture is stirred at 60 °C for 24 hours.
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Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite.
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The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford 4-(1,1-dibutylpentyl)pyridine.
Caption: Proposed synthetic workflow for 4-(1,1-dibutylpentyl)pyridine.
Predicted Physicochemical Properties and Characterization
The substantial steric bulk of the 1,1-dibutylpentyl group is expected to dominate the physicochemical properties of the molecule.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Observation | Rationale |
| Molecular Formula | C₁₈H₃₁N | - |
| Molecular Weight | 261.45 g/mol | - |
| Appearance | Colorless to pale yellow oil | Typical for alkylpyridines |
| Boiling Point | High, >300 °C | High molecular weight and van der Waals forces |
| Solubility | Soluble in common organic solvents, insoluble in water | Large hydrophobic alkyl group |
| Basicity (pKa) | Lower than pyridine (pKa ≈ 5.2) | Steric hindrance around the nitrogen atom will impede protonation.[5] |
| Nucleophilicity | Significantly reduced | The bulky substituent will sterically shield the nitrogen lone pair from attacking electrophiles. |
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring and the alkyl substituent. The protons on the pyridine ring will be the most downfield. The α-protons (at C2 and C6) will appear as a doublet around δ 8.5-8.7 ppm, and the β-protons (at C3 and C5) will appear as a doublet around δ 7.2-7.4 ppm. The signals of the alkyl group will be in the upfield region (δ 0.8-1.5 ppm), with the terminal methyl groups appearing as triplets around δ 0.9 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the pyridine ring carbons and the alkyl chain carbons. The quaternary carbon directly attached to the pyridine ring will likely be in the range of δ 40-50 ppm. The pyridine carbons will appear at δ ~150 ppm (C2, C6), δ ~121 ppm (C3, C5), and a downfield quaternary carbon signal for C4.
Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 261. The fragmentation pattern will likely be dominated by the cleavage of the C4-C(alkyl) bond, leading to a prominent peak corresponding to the pyridyl cation or the tertiary carbocation. Alpha-cleavage within the alkyl chains is also anticipated.
Potential Applications
The unique structural feature of 4-(1,1-dibutylpentyl)pyridine, namely its significant steric hindrance around the basic nitrogen atom, suggests several potential applications in chemical synthesis and materials science.
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Non-nucleophilic Base: Due to the steric shielding of the nitrogen lone pair, this compound is expected to act as a strong yet non-nucleophilic base.[6] Such bases are highly valuable in organic synthesis for promoting elimination reactions and other base-mediated transformations where the nucleophilicity of the base would lead to unwanted side reactions.
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Ligand in Catalysis: The steric bulk of the 1,1-dibutylpentyl group can be advantageous when the molecule is used as a ligand in transition metal catalysis.[7] The large steric footprint can influence the coordination sphere of the metal center, thereby controlling the selectivity of the catalytic reaction. It may also promote the formation of low-coordinate, highly reactive catalytic species.
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Building Block for Functional Materials: The long alkyl chains impart significant lipophilicity to the molecule. This property could be exploited in the design of functional materials such as liquid crystals, or as a component in self-assembling systems. The pyridine moiety provides a handle for further functionalization or coordination to metal centers.
Conclusion
4-(1,1-Dibutylpentyl)pyridine is a sterically encumbered pyridine derivative with intriguing chemical properties. While its synthesis requires strategic planning to overcome the challenge of creating a quaternary center adjacent to the pyridine ring, modern catalytic methods offer a viable pathway. Its predicted low basicity and nucleophilicity, a direct consequence of its bulky substituent, make it a promising candidate for applications as a non-nucleophilic base and a sterically demanding ligand in catalysis. Further experimental investigation into the synthesis and reactivity of this molecule is warranted to fully explore its potential in various fields of chemistry.
References
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- Lin, Q., Gong, H., & Wu, F. "Nickel-Catalyzed Reductive Coupling of Bromopyridines with Tertiary Alkyl Bromides." Organic Letters, 2022, 24(49), 8996–9000.
- Gu, J., Wang, X., Xue, W., & Gong, H. "Nickel-catalyzed reductive coupling of alkyl halides with other electrophiles: concept and mechanistic considerations." Organic Chemistry Frontiers, 2015, 2(10), 1211-1220.
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Chemistry LibreTexts. "Non-nucleophilic Brønsted-Lowry Superbases." Accessed January 31, 2026. [Link]
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Reich, H. J. "1H NMR Chemical Shifts." University of Wisconsin-Madison. Accessed January 31, 2026. [Link]
- Sun, C., & Li, B. "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity." Inorganic Chemistry, 2022, 61(34), 13532–13543.
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Wikipedia. "Non-nucleophilic base." Accessed January 31, 2026. [Link]
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